Cas no 1807115-97-4 (3,4-Bis(trifluoromethyl)-2-nitrobenzamide)

3,4-Bis(trifluoromethyl)-2-nitrobenzamide is a fluorinated aromatic compound characterized by its trifluoromethyl and nitro functional groups, which confer unique electronic and steric properties. The presence of electron-withdrawing groups enhances its reactivity in nucleophilic substitution and coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its high thermal and chemical stability, attributed to the trifluoromethyl groups, ensures compatibility with harsh reaction conditions. The compound's structural features also facilitate applications in materials science, particularly in the development of advanced polymers and liquid crystals. Its well-defined purity and consistent performance make it a reliable choice for research and industrial applications requiring precise fluorinated building blocks.
3,4-Bis(trifluoromethyl)-2-nitrobenzamide structure
1807115-97-4 structure
Product Name:3,4-Bis(trifluoromethyl)-2-nitrobenzamide
CAS No:1807115-97-4
MF:C9H4F6N2O3
MW:302.130083084106
CID:4960062
Update Time:2025-08-03

3,4-Bis(trifluoromethyl)-2-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Bis(trifluoromethyl)-2-nitrobenzamide
    • Inchi: 1S/C9H4F6N2O3/c10-8(11,12)4-2-1-3(7(16)18)6(17(19)20)5(4)9(13,14)15/h1-2H,(H2,16,18)
    • InChI Key: ASXXFIMIYZVRPD-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C(N)=O)C=CC=1C(F)(F)F)[N+](=O)[O-])(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 402
  • XLogP3: 2.4
  • Topological Polar Surface Area: 88.9

3,4-Bis(trifluoromethyl)-2-nitrobenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015002279-1g
3,4-Bis(trifluoromethyl)-2-nitrobenzamide
1807115-97-4 97%
1g
1,504.90 USD 2021-06-21

Additional information on 3,4-Bis(trifluoromethyl)-2-nitrobenzamide

3,4-Bis(trifluoromethyl)-2-nitrobenzamide: A Comprehensive Overview

3,4-Bis(trifluoromethyl)-2-nitrobenzamide (CAS No. 1807115-97-4) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide backbone substituted with two trifluoromethyl groups at the 3 and 4 positions and a nitro group at the 2 position. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The trifluoromethyl groups attached to the benzene ring are known for their electron-withdrawing effects, which significantly influence the reactivity and stability of the compound. These groups also contribute to the compound's high thermal stability and resistance to chemical degradation. The nitro group at the 2 position further enhances the electron-deficient nature of the aromatic ring, making this compound an excellent candidate for use in electrophilic aromatic substitution reactions.

Recent studies have highlighted the potential of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide in advanced materials development. Researchers have explored its use as a precursor for synthesizing novel polymers with enhanced mechanical and thermal properties. The compound's ability to undergo controlled polymerization under specific conditions has opened new avenues for its application in high-performance materials such as thermoplastics and composites.

In addition to its role in materials science, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide has shown promise in pharmaceutical research. Its unique electronic properties make it a potential candidate for drug design, particularly in the development of bioactive molecules with high specificity and efficacy. Scientists have investigated its ability to act as a scaffold for constructing complex molecular architectures that mimic natural biomolecules.

The synthesis of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide involves a multi-step process that typically begins with the preparation of intermediates such as trifluoromethylated benzene derivatives. Advanced techniques such as Friedel-Crafts acylation and subsequent nitration are often employed to achieve the desired substitution pattern on the benzene ring. The optimization of reaction conditions, including temperature and catalyst selection, is critical to ensure high yields and purity of the final product.

From an environmental perspective, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide exhibits low toxicity and minimal environmental impact under standard conditions. Its stability under normal storage conditions makes it suitable for industrial applications where long-term shelf life is required. However, proper handling and disposal procedures should always be followed to ensure safety and compliance with regulatory standards.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 3,4-Bis(trifluoromethyl)-2-nitrobenzamide. Quantum mechanical calculations have revealed that the compound's reactivity is significantly influenced by the interplay between its substituents' electronic effects and steric hindrance. These findings have paved the way for more precise predictions of its behavior in various chemical reactions.

In conclusion, 3,4-Bis(trifluoromethyl)-2-nitrobenzamide (CAS No. 1807115-97-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure, combined with its favorable physical and chemical properties, positions it as a valuable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in advancing scientific knowledge and technological innovation is likely to grow even further.

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD